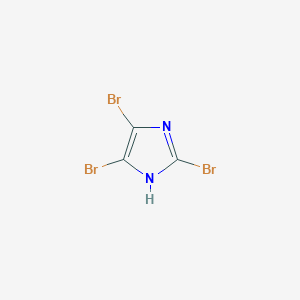

2,4,5-Tribromoimidazole

Description

Overview of Brominated Imidazoles in Contemporary Chemical Research

Brominated imidazoles, a class of halogenated heterocyclic compounds, hold a significant position in modern chemical research. Their unique structure, characterized by an imidazole (B134444) ring substituted with one or more bromine atoms, imparts a range of valuable chemical properties and biological activities. These compounds are key building blocks in organic synthesis, enabling the creation of more complex molecules. netascientific.comznaturforsch.com

In medicinal chemistry, brominated imidazoles are investigated for their potential as antimicrobial, antifungal, and anticancer agents. solubilityofthings.comcabidigitallibrary.org The presence of bromine atoms often enhances the efficacy of these compounds against various pathogens, including resistant bacterial strains. netascientific.comsolubilityofthings.com Furthermore, their utility extends to materials science, where they are explored for applications such as flame retardants and specialized polymers, improving the thermal stability and fire resistance of materials. netascientific.commdpi.com The versatility of brominated imidazoles also sees them used as biocides in agriculture and as reagents in the development of compounds for environmental applications like pollutant degradation. netascientific.com

Historical Context and Significance of 2,4,5-Tribromoimidazole

The history of this compound dates back to 1877 with its first description. mdpi.comresearchgate.net Its synthesis is readily achieved through the bromination of imidazole. mdpi.comprepchem.com This process can be accomplished using various brominating agents and systems. znaturforsch.com For instance, one method involves adding bromine in anhydrous acetic acid to a solution of imidazole and sodium acetate (B1210297). prepchem.com Another approach uses N-bromosuccinimide (NBS) for the bromination of 2-nitroimidazole, which can lead to the formation of 4,5-dibromo-2-nitroimidazole. rsc.org

The significance of this compound lies in its role as a versatile intermediate in organic synthesis and its wide range of potential applications. netascientific.com It is a valuable precursor for creating polysubstituted imidazoles and has been used as a starting material for synthesizing high-density ionic liquids. znaturforsch.commdpi.com The compound's brominated structure enhances its reactivity and stability, making it a crucial component in the development of specialty chemicals, pharmaceuticals, and agricultural products. netascientific.com

Natural Occurrence and Biosynthetic Pathways of Brominated Imidazoles

Brominated imidazoles, including this compound, are found as natural products, particularly in marine environments. znaturforsch.commdpi.com Marine sponges are a prolific source of these and other bioactive secondary metabolites. awi.denih.govnih.gov For example, this compound has been identified in the marine sponge Hexaplex trunculus. cymitquimica.comtargetmol.com Pyrrole-imidazole alkaloids, a large and complex class of sponge-derived natural products, are another prime example of brominated compounds found in nature. nih.gov

The biosynthesis of these compounds within marine holobionts (the sponge and its associated microorganisms) is a subject of ongoing research. nih.gov While it has often been assumed that symbiotic microbes are responsible for producing many natural products found in sponges, there is growing evidence that the sponge host itself may be the site of biosynthesis for some of these compounds, including brominated alkaloids. nih.govasm.org The presence of brominated phenols and pyrroles is a notable characteristic of sponge natural products. nih.gov Research into the metabolomes of sponges that produce pyrrole-imidazole alkaloids is beginning to shed light on the biosynthetic pathways involved. nih.govasm.org

Research Landscape and Emerging Trends in this compound Studies

The research landscape for this compound is dynamic, with several emerging trends. A significant area of focus is its application in medicinal chemistry. Scientists are actively investigating its potential as an antimicrobial and antifungal agent, with studies aimed at understanding its mechanisms of action and developing new pharmaceuticals. solubilityofthings.comcabidigitallibrary.org The compound is also being explored for its insecticidal, parasiticidal, acaricidal, and herbicidal activities. mdpi.com

In materials science, there is growing interest in using this compound for creating non-volatile fire retardants and specialty polymers. netascientific.commdpi.com Researchers are synthesizing and characterizing new derivatives, such as quaternary imidazolium (B1220033) salts, to develop materials with enhanced properties. mdpi.com

Another trend involves the use of this compound as a building block in the synthesis of complex molecules. netascientific.comznaturforsch.com Its reactivity makes it a valuable tool for chemists exploring new synthetic pathways. netascientific.com Furthermore, environmental studies are examining the bioaccumulation and degradation of this compound to understand its ecological impact. solubilityofthings.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,5-tribromo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGGPCDDFXIVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73941-35-2 (cadmium[2:1]salt) | |

| Record name | 2,4,5-Tribromoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022173 | |

| Record name | 2,4,5-Tribromoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034-22-2 | |

| Record name | 2,4,5-Tribromoimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2034-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Tribromoimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2034-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Tribromoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-tribromoimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIBROMOIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50V0252S9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4,5 Tribromoimidazole and Its Derivatives

Direct Bromination of Imidazole (B134444) Precursors

The most common route to 2,4,5-tribromoimidazole involves the direct bromination of the parent imidazole ring. This electrophilic substitution reaction can be achieved through various protocols, ranging from classical methods to more modern, environmentally conscious approaches.

Classical Bromination Protocols

The traditional synthesis of this compound involves the reaction of imidazole with an excess of elemental bromine. ontosight.aiprepchem.com This reaction is typically carried out in a solvent such as anhydrous acetic acid. prepchem.com The presence of a base, like sodium acetate (B1210297), is often required to neutralize the hydrogen bromide generated during the reaction. prepchem.com The high reactivity of the imidazole ring towards electrophilic substitution leads to the exhaustive bromination at the C2, C4, and C5 positions, yielding the desired tribrominated product. rsc.orgrsc.org In one specific protocol, bromine dissolved in anhydrous acetic acid is added to a stirred solution of imidazole and sodium acetate in acetic acid, resulting in the precipitation of this compound. prepchem.com This method has been reported to yield the product in the range of 71%. prepchem.com

It is noteworthy that direct bromination of imidazole with molecular bromine typically results in the formation of 2,4,5-tribromoimidazoles, as mono- and di-bromoimidazoles are more challenging to obtain directly and often require selective debromination of the tribromo-compound. rsc.org The reaction conditions significantly influence the outcome, as imidazole can react as its conjugate acid, neutral molecule, or conjugate base. rsc.org

| Starting Material | Brominating Agent | Solvent | Base | Yield | Reference |

| Imidazole | Bromine | Acetic Acid | Sodium Acetate | 71% | prepchem.com |

| Imidazole | Bromine | Water/DMF | - | - | tandfonline.com |

| Imidazole | N-Bromosuccinimide (NBS) | DMF | - | - | rsc.org |

Green Chemistry Approaches to Bromination

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the bromination of imidazoles, this has led to the exploration of "green" brominating agents like quaternary ammonium (B1175870) tribromides (QATBs). tandfonline.comacgpubs.orggoogle.com These reagents, such as benzyltrimethylammonium (B79724) tribromide (BTMATB), are considered "solid bromine" and offer several advantages over elemental bromine, including reduced hazards associated with transport, handling, and storage. tandfonline.comgoogle.com

QATBs are effective for the bromination of sensitive substrates like imidazole and can be used in more benign solvent systems, sometimes even under solvent-free conditions. tandfonline.comacgpubs.orggoogle.com For instance, the bromination of imidazole to afford this compound has been successfully carried out using BTMATB in a water-dimethylformamide (DMF) mixture. tandfonline.com Solvent-free protocols, involving reactions at elevated temperatures or under microwave conditions, have also been developed for various organic substrates using different QATBs, highlighting their versatility and efficiency. acgpubs.orgresearchgate.net These methods often result in high yields and shorter reaction times. acgpubs.org

Functionalization and Derivatization Strategies

Once synthesized, this compound can be further modified to introduce a variety of functional groups, expanding its synthetic utility. Key strategies include N-alkylation and nucleophilic substitution of the bromine atoms.

N-Alkylation and Protecting Group Chemistry

The nitrogen atom of the imidazole ring can be readily alkylated or protected. This is a crucial step for many subsequent reactions, as it can influence the reactivity and regioselectivity of further transformations. rsc.orgrsc.org A common strategy involves the use of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. researchgate.netnih.gov The SEM group is introduced by reacting the N-unsubstituted imidazole with SEM chloride (SEM-Cl) after deprotonation with a base like sodium hydride. researchgate.nethighfine.com This protecting group is stable under various reaction conditions but can be removed when desired. nih.govhighfine.com

Other N-alkylation methods have also been reported. For example, this compound can be alkylated with chloromethyl ethyl ether in the presence of triethylamine. rsc.org Another example is the reaction with benzyl (B1604629) chloromethyl ether in DMF with potassium carbonate as the base. prepchem.com

| Alkylating/Protecting Agent | Base | Solvent | Product | Reference |

| Benzyl chloromethyl ether | K2CO3 | DMF | 1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole | prepchem.com |

| Chloromethyl ethyl ether | Triethylamine | Benzene | 2,4,5-Tribromo-1-ethoxymethylimidazole | rsc.org |

| SEM chloride | Sodium hydride | - | N-SEM-2,4,5-tribromoimidazole | researchgate.net |

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms on the this compound ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. rsc.orgderpharmachemica.com The reactivity of the bromine atoms can be influenced by the position on the ring and the presence of a protecting group on the nitrogen. rsc.orgrsc.org In N-protected 2,4,5-tribromoimidazoles, the 2-bromine atom is often the most reactive towards nucleophiles. rsc.orgrsc.org For instance, N-protected derivatives react with various sodium alkane or arenethiolates and sodium isopropoxide to displace the 2-bromine atom. rsc.orgrsc.org

Halogen exchange reactions provide a pathway to convert the bromo-substituents to other halogens, such as chlorine. The replacement of bromine atoms in this compound with chlorine can be achieved via nucleophilic aromatic substitution using a chloride source like lithium chloride (LiCl). This reaction is typically performed in a polar aprotic solvent like DMF or dimethyl sulfone at elevated temperatures. A significant molar excess of LiCl is crucial for driving the reaction to completion and achieving high yields of the corresponding chloro-imidazole.

Metal-halogen exchange reactions, often employing organolithium reagents like n-butyllithium, are another powerful tool for functionalizing bromoimidazoles. rsc.orgrsc.org However, attempts to directly exchange the bromine atoms for lithium in 2,4,5-tribromo-1-methylimidazole with n-butyllithium have been reported to be unsuccessful. rsc.org In contrast, N-protected 2,4,5-tribromoimidazoles can undergo regioselective metal-halogen exchange. For example, reaction with organometallic reagents like ethylmagnesium bromide or methyllithium (B1224462) can lead to selective exchange at the 2-position. rsc.org

Regioselectivity in Nucleophilic Displacements (e.g., 2-bromine atom displacement)

The inherent reactivity differences among the bromine atoms on the this compound ring allow for regioselective nucleophilic substitutions. The bromine atom at the C2 position is notably more susceptible to displacement by nucleophiles compared to those at the C4 and C5 positions. This heightened reactivity is attributed to the higher electrophilicity of the C2 carbon, which facilitates nucleophilic aromatic substitution. scielo.brscielo.br

For instance, in N-protected this compound derivatives, nucleophilic attack preferentially occurs at the C2 position. researchgate.net This selectivity is a key feature in the stepwise synthesis of complex, polysubstituted imidazoles. However, the nature of the nucleophile and reaction conditions can influence the outcome. Strong nucleophiles, such as N-lithiomorpholide, have been shown to displace the bromine at C2, even in cases where less nucleophilic reagents fail. rsc.org In some instances, particularly with an adjacent nitro group activating the ring, substituents at C5 are more readily displaced than those at C4. researchgate.net

The reaction of 1-methyl-2,4,5-tribromoimidazole with dry tetramethylammonium (B1211777) fluoride (B91410) (TMAF) in polar aprotic solvents has been investigated, with the expectation of a nucleophilic substitution of bromide by fluoride. scielo.brscielo.br While reductive debromination was the major pathway, a minor product resulting from the displacement of the 2-bromo atom to form 1-methyl-4,5-dibromo-2-fluoroimidazole was observed. scielo.brscielo.br This further underscores the enhanced reactivity of the C2 position towards nucleophiles.

Reductive Debromination Processes

Reductive debromination offers a pathway to selectively remove bromine atoms from the this compound core, leading to the formation of di- and mono-bromoimidazole derivatives. These partially debrominated products are valuable intermediates in their own right. A notable method involves the use of triphenylphosphine (B44618) as a reducing agent and tetramethylammonium chloride as a catalyst to convert this compound to 4,5-dibromoimidazole with yields of 70-75%. google.com This process is advantageous as it directly reduces the starting material in a single step, minimizing waste and improving cost-efficiency. google.com

In a different approach, the reaction of 1-methyl-2,4,5-tribromoimidazole with dry tetramethylammonium fluoride (TMAF) in polar aprotic solvents at 100°C unexpectedly resulted primarily in reductive debromination products rather than the anticipated fluorine substitution. scielo.brscielo.briitkgp.ac.in This reaction yielded a mixture of 2,4-dibromo-1-methylimidazole and 4,5-dibromo-1-methylimidazole. scielo.brscielo.br The regioselectivity of this reduction was found to favor the removal of the bromine at the 5-position over the 2-position (5H > 2H). scielo.br

| Starting Material | Reagents | Products | Key Observation | Reference |

| This compound | Triphenylphosphine, Tetramethylammonium chloride | 4,5-Dibromoimidazole | Direct, selective reduction at C2. | google.com |

| 1-Methyl-2,4,5-tribromoimidazole | Tetramethylammonium fluoride (TMAF) | 2,4-Dibromo-1-methylimidazole, 4,5-Dibromo-1-methylimidazole | Reductive debromination is the major pathway over fluorination. | scielo.brscielo.briitkgp.ac.in |

Mechanistic Insights into Reductive Debromination (e.g., solvent as proton source)

The mechanism of reductive debromination, particularly in the context of using TMAF in polar aprotic solvents, has been elucidated. The reaction is believed to proceed via a carbanion pathway. scielo.brscielo.br The fluoride ion from TMAF acts as a strong base in these conditions, abstracting a proton from the solvent, which then serves as the proton source for the debromination. scielo.brscielo.briitkgp.ac.in

Experiments conducted in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) confirmed that the solvent is indeed the primary proton source for the reaction. scielo.brscielo.briitkgp.ac.in Polar aprotic solvents are known to be "semiprotic," capable of donating a proton to a strong base. scielo.brscielo.br The ability of these solvents to act as a proton donor follows the general trend: DMSO > N-methylpyrrolidone (NMP) > N,N-dimethylacetamide (DMAc) >> dimethylformamide (DMF). scielo.brscielo.br This trend correlates with the observed extent of reductive debromination in these solvents. scielo.brscielo.br The high hygroscopicity of TMAF may also contribute water as an additional proton source. scielo.br

Fluorination as a Byproduct of Reductive Debromination

While reductive debromination is the predominant outcome of the reaction between 1-methyl-2,4,5-tribromoimidazole and TMAF in most polar aprotic solvents, fluorination can occur as a side reaction. scielo.brscielo.briitkgp.ac.in The formation of the fluorinated product, 1-methyl-4,5-dibromo-2-fluoroimidazole, is a result of nucleophilic aromatic substitution at the C2 position. scielo.brscielo.br

The yield of this fluorination byproduct is highly dependent on the choice of solvent. In solvents that are efficient proton donors like DMSO, DMAc, and NMP, the yield of the fluorinated product is minimal (e.g., 1% in DMSO). scielo.brscielo.br However, in dimethylformamide (DMF), which is a comparatively poor proton donor, a significant increase in the yield of the fluorinated product (19-24%) is observed. scielo.brscielo.br This is because the reduced availability of protons from the solvent slows down the reductive debromination pathway, allowing the competing fluorination reaction to become more significant. scielo.brscielo.br

| Solvent | Yield of 1-methyl-4,5-dibromo-2-fluoroimidazole | Predominant Reaction | Reference |

| DMSO | ~1% | Reductive Debromination | scielo.brscielo.br |

| DMAc | Trace amounts | Reductive Debromination | scielo.br |

| NMP | Trace amounts | Reductive Debromination | scielo.br |

| DMF | 19-24% | Reductive Debromination and Fluorination | scielo.brscielo.br |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the this compound scaffold, enabling the formation of carbon-carbon bonds and the synthesis of complex triarylated imidazoles. researchgate.netresearchgate.net

Suzuki-Miyaura Cross-Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a particularly effective and widely used method for the arylation of this compound. researchgate.netresearchgate.netnih.gov This palladium-catalyzed reaction involves the coupling of the bromoimidazole with an arylboronic acid. researchgate.netresearchgate.net By employing N-protected this compound as the starting material, both stepwise and one-pot protocols have been developed to synthesize 2,4,5-triarylated imidazoles, which are common structural motifs in bioactive molecules. researchgate.netresearchgate.nettuwien.at

A variety of protecting groups on the imidazole nitrogen are suitable for the Suzuki-Miyaura coupling, allowing for the synthesis of a diverse range of 2-aryl-4,5-dibromo-1H-imidazoles with high regioselectivity. researchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, a base like potassium carbonate, and a suitable solvent, often toluene. academie-sciences.fr

Regioselectivity and Site-Selective Arylation (e.g., C2 > C5 > C4 preference)

A key advantage of using this compound in Suzuki-Miyaura cross-coupling is the ability to achieve site-selective arylation due to the differential reactivity of the three bromine atoms. The generally accepted order of reactivity for sequential Suzuki-Miyaura couplings is C2 > C5 > C4. nih.gov This predictable regioselectivity allows for a modular and flexible strategy to access diverse trisubstituted imidazoles. researchgate.netnih.gov

The initial and most facile coupling occurs at the C2 position. researchgate.netnih.gov This preference is so pronounced that mono-arylation almost exclusively happens at this site. nih.gov Following the arylation at C2, the next most reactive site for a subsequent coupling is the C5 position, and finally, the least reactive is the C4 position. nih.gov This hierarchy enables the sequential introduction of different aryl groups onto the imidazole core, providing a powerful tool for building molecular complexity. nih.gov

Stepwise and One-Pot Synthetic Routes to Polyarylated Imidazoles

The construction of polyarylated imidazoles from this compound can be achieved through both stepwise and one-pot Suzuki-Miyaura cross-coupling reactions. researchgate.net These methods offer a modular and flexible approach to synthesizing 2,4,5-triarylated imidazoles, which are common structural motifs in bioactive compounds. researchgate.net

In a stepwise approach, the different reactivity of the bromine atoms on the imidazole ring is exploited to selectively introduce aryl groups in a sequential manner. For instance, starting with 1-protected this compound, the more reactive 2-position can be coupled first, followed by the introduction of aryl groups at the 4- and 5-positions. nih.gov This controlled sequence allows for the synthesis of unsymmetrically substituted triarylimidazoles.

A notable application of these methodologies is the synthesis of neurodazine (B1678221), a biologically active molecule that influences neuronal cell differentiation. researchgate.net The successful synthesis of neurodazine and its analogues demonstrates the utility of both stepwise and one-pot Suzuki-Miyaura cross-coupling strategies starting from this compound. researchgate.net

Challenges in Regioselective Suzuki Coupling of Tribromoimidazole Substrates

Regioselectivity in the Suzuki-Miyaura coupling of this compound presents a significant challenge due to the presence of three distinct, yet chemically similar, bromine atoms. The outcome of the coupling reaction is highly dependent on the reaction conditions, including the choice of catalyst, ligands, base, and solvent. nih.govrsc.org

The inherent electronic properties of the imidazole ring influence the reactivity of the C-Br bonds. Generally, in polyhalogenated heterocycles, the site of oxidative addition in a palladium-catalyzed cross-coupling reaction is governed by factors such as bond dissociation energies and the electronic and steric environment of each halogen. nih.gov For this compound, the C2-Br bond is often the most reactive due to its position between two nitrogen atoms, making it more electrophilic. nih.gov However, achieving exclusive selectivity at this position without competing reactions at C4 and C5 can be difficult.

Furthermore, once the first arylation occurs, the electronic nature of the imidazole ring is altered, which in turn affects the reactivity of the remaining C-Br bonds. This can lead to a mixture of mono-, di-, and tri-arylated products, complicating the purification process. The steric hindrance introduced by the first aryl group can also influence the regioselectivity of subsequent couplings. researchgate.net For instance, a bulky aryl group at the 2-position might sterically hinder the approach of the catalyst to the adjacent 4- and 5-positions.

Overcoming these challenges often requires careful optimization of the reaction parameters. The use of specific palladium catalysts and bulky, electron-rich phosphine (B1218219) ligands can enhance the selectivity of the oxidative addition step. libretexts.org Additionally, the choice of the protecting group on the imidazole nitrogen can also play a crucial role in directing the regioselectivity of the Suzuki coupling.

Other Transition Metal-Mediated Transformations (e.g., Grignard reactions)

Beyond palladium-catalyzed cross-coupling reactions, other transition metal-mediated transformations can be employed to functionalize this compound. Grignard reactions, for example, offer a pathway for introducing alkyl or aryl groups onto the imidazole core. masterorganicchemistry.comlibretexts.org

Grignard reagents (R-MgX) are potent nucleophiles that can react with the electrophilic carbon atoms of the C-Br bonds in this compound. libretexts.org This reaction typically proceeds via a nucleophilic substitution mechanism, where the Grignard reagent displaces a bromide ion. The reactivity of the C-Br bonds in this context would likely follow a similar trend to that observed in Suzuki couplings, with the C2 position being the most susceptible to attack.

However, the high basicity of Grignard reagents can lead to side reactions, such as deprotonation of the N-H bond of the imidazole ring if it is not protected. masterorganicchemistry.com Therefore, N-protected this compound is the preferred substrate for such transformations. The reaction conditions, including the solvent and temperature, must be carefully controlled to achieve the desired substitution and minimize byproducts. Research has shown the possibility of selective debromination of this compound to form 4(5)-bromo-2-substituted imidazoles through a modified Grignard reaction. scholaris.ca

The table below provides a summary of Grignard reaction outcomes with different substrates.

Table 1: Outcomes of Grignard Reactions| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Aldehyde | Grignard Reagent | Alcohol |

| Ketone | Grignard Reagent | Alcohol |

| Ester | Grignard Reagent (2 eq.) | Tertiary Alcohol |

| Epoxide | Grignard Reagent | Alcohol |

| Carbon Dioxide | Grignard Reagent | Carboxylic Acid |

This table is based on general Grignard reaction principles. masterorganicchemistry.com

Catalytic Mechanisms in Cross-Coupling Reactions (e.g., oxidative addition, transmetalation, reductive elimination)

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involving this compound generally proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govchemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of a C-Br bond of the this compound substrate to a low-valent palladium(0) complex. wikipedia.org This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. nih.gov The rate and regioselectivity of this step are crucial and are influenced by the electronic and steric properties of the C-Br bond, with the more electrophilic C2-Br bond typically reacting preferentially. nih.govlibretexts.org

Transmetalation: In the next step, the organoboron reagent (in the case of Suzuki coupling) transfers its organic group to the palladium(II) complex. chemrxiv.org This process, known as transmetalation, involves the formation of a new carbon-palladium bond and the displacement of the bromide ion from the palladium center. The presence of a base is essential for this step, as it activates the organoboron species, facilitating the transfer of the aryl group to the palladium.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. chemrxiv.org In this step, the two organic groups (the imidazole and the newly introduced aryl group) on the palladium(II) complex couple to form the desired C-C bond, and the palladium catalyst is regenerated in its catalytically active Pd(0) state. wikipedia.org This regenerated catalyst can then enter another catalytic cycle.

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description |

|---|---|

| Oxidative Addition | A C-Br bond of this compound adds to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. nih.govchemrxiv.org |

| Transmetalation | An organic group is transferred from an organometallic reagent (e.g., organoboron) to the Pd(II) complex. chemrxiv.org |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple, forming the final product and regenerating the Pd(0) catalyst. chemrxiv.org |

Photochemical Synthesis and Functionalization Approaches

Photochemical methods offer a green and efficient alternative for the synthesis and functionalization of heterocyclic compounds, including derivatives of this compound. academie-sciences.frmdpi.com These reactions utilize light as a sustainable energy source to promote chemical transformations, often under mild conditions. academie-sciences.fr

While specific photochemical reactions involving this compound are not extensively detailed in the provided search results, the principles of photochemical functionalization can be applied. For instance, visible-light-induced reactions have been successfully used for the C-H functionalization of various heterocycles. mdpi.com This suggests the potential for direct C-H arylation or alkylation of the imidazole ring of this compound or its derivatives, bypassing the need for pre-functionalized starting materials.

Furthermore, photocatalysis can be employed to generate radical intermediates from this compound. mdpi.com The homolytic cleavage of a C-Br bond upon irradiation could produce a bromoimidazolyl radical, which could then participate in various coupling reactions. For example, a visible-light-induced reaction has been shown to be feasible for tribromoimidazole, demonstrating its suitability for such transformations. mdpi.com

Electro-photochemical methods also present a promising avenue for the functionalization of C(sp³)-H bonds, which could be applied to alkyl-substituted imidazole derivatives. uni-regensburg.de These approaches combine electrochemistry and photochemistry to generate highly reactive intermediates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. uni-regensburg.de

The development of photochemical methods for the modification of this compound could lead to novel, efficient, and environmentally friendly synthetic routes to complex imidazole-containing molecules. rsc.org

Multicomponent and Solid-Supported Synthetic Methodologies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. derpharmachemica.com While the direct synthesis of this compound via an MCR is not described, these one-pot methodologies are widely used for the synthesis of polysubstituted imidazoles in general. derpharmachemica.comufms.brgrowingscience.com

Microwave-Assisted Synthesis of Imidazoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. organic-chemistry.orgjetir.org The application of microwave irradiation has been particularly successful in the synthesis of various imidazole derivatives. asianpubs.orgnih.gov

In the context of this compound, while its direct synthesis using microwaves is not explicitly detailed, the functionalization of the tribromo-scaffold can be significantly enhanced by this technology. For instance, microwave-assisted Suzuki-Miyaura cross-coupling reactions could be employed to rapidly synthesize polyarylated imidazoles from this compound.

More broadly, microwave irradiation is frequently used in the one-pot synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate, a reaction known as the Debus-Radziszewski synthesis. jetir.orgderpharmachemica.com This approach offers a rapid and efficient route to a wide range of imidazole derivatives. organic-chemistry.orgnih.gov The use of various catalysts, such as cupric chloride or nickel complexes, under microwave conditions has been shown to be highly effective. organic-chemistry.orgderpharmachemica.com For example, a Schiff's base nickel complex has been reported to catalyze the microwave-assisted one-pot synthesis of 2,4,5-trisubstituted imidazoles in excellent yields. organic-chemistry.org

The table below showcases the efficiency of microwave-assisted synthesis compared to conventional heating for a model reaction.

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Method | Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Microwave | Ni-C | Ethanol (B145695) | 10 min | 95 |

| Conventional | Ni-C | Ethanol | 4.5 h | 70 |

| Microwave | CuCl₂·2H₂O | Solvent-free | 15 min | High |

Data sourced from various studies on imidazole synthesis. organic-chemistry.orgderpharmachemica.com

Heterogeneous Catalysis in Imidazole Synthesis

Heterogeneous catalysis offers significant advantages in the synthesis of imidazoles, including easier catalyst separation, potential for catalyst recycling, and often milder reaction conditions, contributing to more sustainable chemical processes. mdpi.com A variety of solid-supported catalysts have been developed and successfully employed for the synthesis of substituted imidazoles.

Magnetic nanoparticles have emerged as effective supports for catalysts due to their high surface area and the ease of separation from the reaction mixture using an external magnet. For instance, an ionic liquid supported on magnetic nanoparticles has been utilized as a catalyst for the synthesis of substituted imidazoles under ultrasonic irradiation. mdpi.com Similarly, sulphamic acid-functionalized magnetic Fe3O4 nanoparticles have been shown to be a recyclable and efficient catalyst for imidazole synthesis under microwave irradiation. acs.org

Metal-organic frameworks (MOFs) have also been explored as platforms for heterogeneous catalysts. A bimetallic Au-Pd catalyst supported on the porous MOF MIL-101 has been reported for direct transformations of substituted toluenes, showcasing the potential of MOFs in catalytic applications. rsc.org

Other heterogeneous catalytic systems for imidazole synthesis include:

Zirconium(IV) acetylacetonate (B107027) (Zr(acac)4) under ultrasonic irradiation for the synthesis of 2,4,5-trisubstituted imidazoles. mdpi.com

Bis[N-(3,5-dicumylsalicylidene)-2,6-fluoroanilinato]zirconium(IV) dichloride for the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives under ultrasonic conditions. mdpi.com

3-(N-morpholino)propane sulfonic acid (MOPS) as a green and efficient acidic catalyst for the one-pot, four-component synthesis of tetrasubstituted imidazoles. mdpi.com

Palladium nanoparticles supported on modified single-walled carbon nanotubes for Ullman-type N-arylation of imidazoles. rsc.org

SbCl3/SiO2 as a heterogeneous catalyst for the efficient, green, and solvent-free synthesis of tetrasubstituted imidazoles. acs.org

Imidazole-based vanadium complexes have been investigated as haloperoxidase models for oxidation and bromination reactions. ajol.infoscielo.org.za Both homogeneous and heterogeneous versions of these catalysts, the latter prepared by anchoring the imidazole-vanadium complex to chloromethylated polystyrene, have proven effective. ajol.infoscielo.org.za

These examples highlight the diverse range of heterogeneous catalysts that can be employed for the synthesis of a wide array of imidazole derivatives, often with high efficiency and under environmentally benign conditions.

Recent Advances in Regiocontrolled Synthesis of Substituted Imidazoles

The development of novel synthetic methods that allow for precise control over the substitution pattern on the imidazole ring is of significant strategic importance for accessing functional molecules for a wide range of applications. organic-chemistry.orgrsc.orgajrconline.org Recent advances have focused on methodologies that offer high regioselectivity, functional group tolerance, and efficiency. rsc.org

One powerful strategy for achieving regiocontrolled synthesis is the use of a protecting group on one of the imidazole nitrogens. This approach allows for the selective functionalization of the other positions of the imidazole ring. For example, N-1 alkylated derivatives of this compound can be synthesized by deprotonation with sodium hydride followed by alkylation with a protecting group like 2-(trimethylsilyl)ethoxymethyl chloride (SEM chloride). researchgate.net This protected intermediate can then undergo selective cross-coupling reactions at the C-2, C-4, and C-5 positions.

Sequential palladium-catalyzed cross-coupling reactions have proven to be a highly effective method for the regiocontrolled synthesis of polysubstituted imidazoles. mdpi.com Starting with a polyhalogenated imidazole, such as 1-protected this compound, stepwise arylation can be achieved with high regioselectivity. mdpi.com This allows for the introduction of different aryl groups at specific positions on the imidazole core, leading to the synthesis of complex molecules like 2,4,5-triarylated imidazoles. mdpi.com

The use of oxalyl boronate building blocks represents another modular and regiocontrolled approach to the synthesis of substituted imidazoles. nih.gov In this method, various aldehydes are condensed with oxalyl boronates to form substituted boryl imidazoles. These intermediates can then undergo palladium-catalyzed cross-coupling with haloarenes to furnish the desired trisubstituted imidazole scaffolds. nih.gov

Other recent advances in the regiocontrolled synthesis of substituted imidazoles include:

One-pot sequential Staudinger/aza-Wittig/Ag(I)-catalyzed cyclization/isomerization of propargylazide derivatives with triphenylphosphine, isocyanates, and amines to produce fully substituted imidazoles. organic-chemistry.org

Cascade palladium catalysis that exploits the orthogonal reactivity of aryl triflates and aryl mesylates to predictably synthesize either of the two possible regioisomers of N-arylbenzimidazoles from a single 2-chlorophenol (B165306) precursor. nih.gov

Direct C-H activation and functionalization using heterogeneous catalysts, such as Pd/Al2O3, for the regioselective thiolation of heteroaromatics, including N-methylindoles. rsc.org

These advanced synthetic strategies provide chemists with a powerful toolkit for the construction of a wide variety of specifically substituted imidazole derivatives, which are crucial for the development of new pharmaceuticals, functional materials, and catalysts.

Reactivity and Mechanistic Studies of 2,4,5 Tribromoimidazole

General Reactivity Profile and Electrophilic/Nucleophilic Characteristics

2,4,5-Tribromoimidazole is a halogenated organic compound featuring an imidazole (B134444) ring substituted with three bromine atoms at the 2, 4, and 5 positions. cymitquimica.com While the imidazole ring is inherently an electron-rich aromatic system, the presence of three highly electronegative bromine atoms significantly alters its electronic properties. These substituents exert a strong electron-withdrawing inductive effect, which decreases the electron density of the heterocyclic ring.

Influence of Bromine Substituents on Ring Reactivity

The three bromine substituents are pivotal in defining the reactivity of the this compound ring. Their primary influence stems from their strong -I (negative inductive) effect, which significantly enhances the electrophilicity of all the carbon atoms in the ring. This activation makes the C-Br bonds susceptible to cleavage and replacement by other functional groups.

The presence of bromine at the 2, 4, and 5 positions creates a highly activated system suitable for a variety of synthetic transformations. This enhanced reactivity is particularly evident in comparison to non-halogenated or partially halogenated imidazoles. For instance, direct bromination of imidazole with molecular bromine leads to the perbrominated product, this compound, indicating the activating effect of initial bromine substitution on the remaining positions. rsc.org The compound's utility in synthesis is often realized through the sequential and selective replacement of these bromine atoms, which can be controlled by the choice of reagents and reaction conditions. researchgate.netrsc.org

Halogen-Metal Exchange Reactions and Organometallic Intermediates

A cornerstone of the reactivity of this compound is its participation in halogen-metal exchange reactions. This process typically involves treating the compound with organometallic reagents, most commonly organolithium compounds like n-butyl-lithium (n-BuLi). rsc.orgrsc.org The reaction results in the replacement of a bromine atom with a lithium atom, generating highly reactive imidazolyllithium intermediates. These organometallic species can then be trapped with various electrophiles to introduce a wide range of substituents onto the imidazole core. rsc.org

The N-1 position of this compound must typically be protected with a group (e.g., ethoxymethyl, benzyl) before performing the halogen-metal exchange, as the acidic N-H proton would otherwise be abstracted by the organolithium reagent. rsc.orgrsc.org Attempts to perform the exchange on 1-methyl-2,4,5-tribromoimidazole with n-butyllithium have been reported to fail, underscoring the importance of the N-substituent's nature. rsc.org

The stepwise functionalization of N-protected 2,4,5-tribromoimidazoles via lithium-bromine exchange is characterized by a distinct regioselectivity, which can be influenced by the specific organometallic reagent used. researchgate.netrsc.org A general trend for the sequential replacement of bromine atoms using halogen-metal exchange techniques follows the order 2 → 5 → 4. researchgate.net

Studies have shown that while n-butyl-lithium is not entirely regioselective and can react at both the C-2 and C-5 positions, other organometallic reagents exhibit high selectivity for the C-2 position. rsc.orgrsc.org This allows for controlled, stepwise derivatization. For example, reacting 1-protected 2,4,5-tribromoimidazoles with one equivalent of reagents like ethylmagnesium bromide (EtMgBr), methyl-lithium (MeLi), or phenyl-lithium (PhLi) leads to a regioselective exchange exclusively at the 2-position. rsc.org The resulting 2-lithio intermediate can be quenched (e.g., hydrolyzed) to yield the corresponding 1-protected 4,5-dibromoimidazole in good yields. rsc.org

| Organometallic Reagent (1 equiv.) | Position of Li-Br Exchange | Outcome |

|---|---|---|

| n-Butyl-lithium (n-BuLi) | C-2 and C-5 | Not regioselective rsc.orgrsc.org |

| Ethylmagnesium bromide (EtMgBr) | C-2 | Regioselective rsc.org |

| Methyl-lithium (MeLi) | C-2 | Regioselective rsc.org |

| Phenyl-lithium (PhLi) | C-2 | Regioselective rsc.org |

While formal equilibrium studies are not extensively detailed, the outcomes of competitive and sequential halogen-metal exchange reactions provide insight into the relative stability and reactivity of the various imidazolyllithium intermediates. The preferential metalation at the C-2 position by several organometallic reagents suggests that the resulting 2-lithio-4,5-dibromoimidazole derivative is either kinetically favored or thermodynamically more stable than the 5-lithio or 4-lithio isomers under those specific conditions. rsc.org

Once the C-2 position is substituted, a subsequent halogen-metal exchange on the resulting 1-protected 4,5-dibromoimidazole with n-butyl-lithium occurs regioselectively at the C-5 position. rsc.org This generates a 4-bromo-5-lithioimidazole intermediate. This predictable, stepwise exchange allows for the controlled synthesis of trisubstituted imidazoles by sequentially introducing different electrophiles at positions 2 and 5, and subsequently at position 4. researchgate.netrsc.org This stepwise reactivity implies a clear hierarchy in the lability of the bromine atoms toward metal-halogen exchange.

Regioselectivity in Lithium-Bromine Exchange

Detailed Reaction Mechanisms of Derivatization Processes

The derivatization of this compound primarily proceeds through two well-established mechanistic pathways: nucleophilic aromatic substitution and halogen-metal exchange followed by electrophilic quench.

Nucleophilic Aromatic Substitution (SNAAr): In N-protected derivatives of this compound, the bromine at the C-2 position is the most susceptible to displacement by nucleophiles. rsc.org For instance, reaction with sodium alkane- or arenethiolates, or sodium isopropoxide, results in the selective substitution of the 2-bromo substituent. rsc.orgresearchgate.net The mechanism involves the attack of the nucleophile on the electron-deficient C-2 carbon, forming a transient, negatively charged Meisenheimer-like complex. The subsequent departure of the bromide ion restores the aromaticity of the imidazole ring, yielding the 2-substituted product. The electron-withdrawing nature of the remaining bromine atoms and the imidazole nitrogens helps to stabilize the anionic intermediate, facilitating the reaction.

Halogen-Metal Exchange and Electrophilic Quench: This two-step mechanism is a powerful tool for introducing carbon or other substituents. As described previously, an organolithium reagent first abstracts a bromine atom (preferentially at C-2 or C-5 depending on the reagent and substrate), creating a potent imidazoyl-lithium nucleophile. rsc.org This intermediate then readily attacks a wide variety of electrophiles. For example, quenching the 1-benzyl-4-bromoimidazol-5-yl-lithium intermediate with dimethylformamide (DMF), carbon dioxide, or elemental sulfur introduces a formyl, carboxyl, or thiol group, respectively, at the C-5 position. rsc.org This pathway effectively reverses the polarity of the carbon center from electrophilic (in the C-Br bond) to nucleophilic (in the C-Li bond).

Computational Predictions of Reactivity and Regioselectivity

Computational studies, particularly those using Density Functional Theory (DFT), have provided valuable insights into the reactivity and electronic structure of halogenated imidazoles. smolecule.com These theoretical models corroborate experimental findings by predicting the electronic effects of the bromine substituents.

The Versatile Scaffold: Derivatization and Analogue Synthesis of this compound

The polyhalogenated heterocycle this compound is a valuable and versatile starting material in synthetic organic chemistry. mdpi.com Its three reactive bromine atoms and the pyrrolic nitrogen atom provide multiple sites for functionalization, enabling the construction of a diverse array of more complex molecules. Researchers have leveraged this reactivity to develop various derivatization strategies, leading to the synthesis of novel nucleoside analogues, N-substituted derivatives, quaternary salts, fused heterocyclic systems, and medicinally relevant triarylated imidazoles.

Derivatization Strategies and Analogue Synthesis

Strategies for Incorporating Fluorine into Imidazole Derivatives

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and membrane permeability. ontosight.ai For imidazole derivatives, including those derived from this compound, fluorine can be incorporated either by building the ring from fluorinated precursors or by direct fluorination of a pre-formed imidazole core.

A key challenge in the direct fluorination of halogen-rich heterocycles is the competition with other potential reactions. A notable study investigated the direct conversion of a C-Br bond to a C-F bond on a tribromoimidazole scaffold via halogen exchange (Halex reaction). iitkgp.ac.inscielo.brscielo.br The reaction of 1-methyl-2,4,5-tribromoimidazole with dry tetramethylammonium (B1211777) fluoride (B91410) (TMAF), a soluble and reactive fluoride source, was explored in various polar aprotic solvents at 100°C. scielo.brscielo.br

The research revealed a significant competition between the desired fluorine substitution and an unexpected reductive debromination pathway. scielo.br The outcome was highly dependent on the choice of solvent, which was found to act as the proton source for the reduction. iitkgp.ac.inscielo.br

In solvents like DMSO, N,N-dimethylacetamide (DMAc), and N-methylpyrrolidone (NMP), reductive debromination was the major pathway, yielding mixtures of 1-methyl-2,4-dibromoimidazole and 1-methyl-4,5-dibromoimidazole. scielo.br The desired fluorinated product, 1-methyl-4,5-dibromo-2-fluoroimidazole, was formed in only trace amounts (e.g., 1% in DMSO). scielo.br

In contrast, when dimethylformamide (DMF) was used as the solvent, it proved to be a much poorer proton donor. This suppressed the reductive debromination pathway and allowed for a significant increase in the yield of the fluorinated product, reaching up to 24%. scielo.br

Table 2: Reaction of 1-Methyl-2,4,5-tribromoimidazole with TMAF in Various Solvents

| Solvent | Fluorinated Product Yield (%) | Reductive Debromination Products Yield (%) | Unreacted Starting Material (%) | Reference |

|---|---|---|---|---|

| DMSO | 1 | 59 | 38 | scielo.br |

| DMAc | Trace | ~65 | ~35 | scielo.br |

| NMP | Trace | Major Products | - | scielo.br |

| DMF | 19-24 | Minor Products | 65-81 | scielo.br |

This study demonstrates that direct nucleophilic fluorination on a polybrominated imidazole core is feasible but requires careful optimization of reaction conditions to manage competing side reactions. scielo.br Other general strategies for synthesizing fluorinated imidazoles, while not starting from this compound, provide a broader context for fluorine incorporation. These include the Balz–Schiemann reaction on amino-imidazoles, building the imidazole ring from fluorinated synthons, and direct fluorination with elemental fluorine or electrophilic fluorine sources, although the latter methods can be harsh and lack selectivity. researchgate.netuni-wuerzburg.de20.210.105

Advanced Spectroscopic and Structural Characterization of 2,4,5 Tribromoimidazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2,4,5-tribromoimidazole and its derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. derpharmachemica.com

In a study of derivatives of this compound, ¹H and ¹³C NMR spectra were essential for characterization. For instance, in a synthesized thymine (B56734) derivative, the C-4 proton of the thymine moiety was observed at 7.24 ppm, while the C-9 proton resonated at 1.72 ppm. derpharmachemica.com The corresponding ¹³C NMR spectrum showed peaks for the C-4 and C-9 carbons at 138 ppm and 12.2 ppm, respectively. derpharmachemica.com Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), were employed to unambiguously correlate the proton and carbon signals. derpharmachemica.com

The ¹H NMR spectrum of 1-methyl-2,4-dibromoimidazole, a partially debrominated derivative, displays a singlet for the methyl protons at δ 3.60 ppm and a singlet for the C5-proton at δ 6.93 ppm. scielo.brscielo.br Its isomer, 1-methyl-4,5-dibromoimidazole, shows the methyl proton signal at δ 3.63 ppm and the C2-proton at δ 7.46 ppm. scielo.br The ¹³C NMR spectrum of 1-methyl-2,4-dibromoimidazole reveals signals at δ 35.5 (CH₃), 115.2, 119.5, and 123.0. scielo.brscielo.br These chemical shifts are indicative of the electronic environment within the brominated imidazole (B134444) ring. scielo.br

Table 1: Selected NMR Data for Brominated Imidazole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 1-(5-bromo-1H-imidazole-2,4-diyl)bis(5-methylpyrimidine-2,4(1H,3H)-dione) | ¹H | 7.24 (C4-H of thymine), 1.72 (C9-H of thymine) |

| ¹³C | 138 (C4 of thymine), 12.2 (C9 of thymine) | |

| 1-methyl-2,4-dibromoimidazole | ¹H | 3.60 (CH₃), 6.93 (C5-H) |

| ¹³C | 35.5 (CH₃), 115.2, 119.5, 123.0 | |

| 1-methyl-4,5-dibromoimidazole | ¹H | 3.63 (CH₃), 7.46 (C2-H) |

Data sourced from Der Pharma Chemica and SciELO. derpharmachemica.comscielo.br

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a characteristic fingerprint of the compound. For brominated imidazoles, key diagnostic bands include N-H stretching and C-Br vibrations. The IR spectrum of this compound has been recorded using both KBr-pellet and Attenuated Total Reflectance (ATR) techniques. nih.govnist.gov In related compounds like 4,5-dibromo-2-methylimidazole (B1586872), characteristic N-H stretching vibrations are observed in the region of 3200–3400 cm⁻¹, while C-Br vibrations appear between 550–650 cm⁻¹. For 1-methyl-2,4-dibromoimidazole, IR absorptions are noted at 3108 cm⁻¹ and 2942 cm⁻¹. scielo.brscielo.br

Table 2: Characteristic IR Absorption Frequencies for Brominated Imidazoles

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 4,5-Dibromo-2-methylimidazole | N-H stretch | 3200–3400 |

| C-Br stretch | 550–650 | |

| 1-Methyl-2,4-dibromoimidazole | 3108, 2942 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. derpharmachemica.com The molecular weight of this compound is 304.77 g/mol . nih.gov In the mass spectrum of 1-methyl-2,4-dibromoimidazole, the molecular ion peak is observed at m/z 242 (M+4, 50%), 240 (M+2, 100%), and 238 (M+, 50%), showing the characteristic isotopic pattern for a molecule containing two bromine atoms. scielo.br HRMS analysis of a synthesized derivative, 1,1'-(5-bromo-1H-imidazole-2,4-diyl)bis(5-methylpyrimidine-2,4(1H,3H)-dione), further confirms its composition. derpharmachemica.com

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound, serving as a fundamental check for purity and empirical formula confirmation. derpharmachemica.comunivie.ac.at This technique involves the complete combustion of a small, precisely weighed sample (typically 2-3 mg) at high temperatures (around 990°C) in the presence of excess oxygen. univie.ac.atlabtron.com The resulting gaseous products (CO₂, H₂O, and N₂) are separated and quantified. univie.ac.at For novel synthesized derivatives of this compound, elemental analysis is a standard characterization method. For example, the calculated elemental composition for C₁₃H₁₁BrN₆O₄ was C, 36.60%; H, 3.07%; N, 21.34%, which was found to be in close agreement with the experimental values of C, 36.67%; H, 3.07%; N, 21.45%. derpharmachemica.com

Crystallographic Studies (X-ray Diffraction)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. acs.orgfigshare.com

Analysis of Partially Brominated Imidazoles and Imidazolium (B1220033) Salts

While the crystal structure of this compound itself is not extensively detailed in the provided context, studies on its derivatives and partially brominated analogues offer significant insights. mdpi.com Few crystal structures of partially brominated imidazoles and their quaternary imidazolium salts have been reported. mdpi.comresearchgate.net The crystal structures of several 1,3-dialkyl-2,4,5-tribromoimidazolium salts have been determined, revealing details about their solid-state packing. mdpi.comresearchgate.net For example, in the structure of 4,5-dibromo-2-methylimidazole, the two sides of the imidazole ring can be crystallographically indistinguishable. acs.org The primary packing motif in many imidazole-based crystals involves N–H···N hydrogen-bonded chains. acs.orgfigshare.com

Intermolecular Interactions in Crystal Structures (e.g., Halogen Bonding, Hydrogen-Halogen Interactions)

Crystallographic studies are crucial for identifying and characterizing non-covalent interactions that dictate the supramolecular assembly in the solid state. In the crystal structures of 2,4,5-tribromoimidazolium salts, a variety of intermolecular interactions have been identified, including halogen-halogen (Br···Br, Br···F), hydrogen-halogen (C–H···Br, N–H···Br), and anion-π interactions. mdpi.comresearchgate.netresearchgate.net

Halogen Bonding: The bromine atoms in these compounds can act as halogen bond donors, interacting with Lewis basic sites. rsc.orgnih.gov For example, Br···N interactions are observed in the crystal structure of 2,4,5-tribromo-1-(prop-2-ynyl)imidazole. mdpi.com Amphiphilic Br···Br halogen bonds have been noted in 4,5-dibromo-2-methylimidazole, and Br···π interactions are present in N-benzyl-2-bromo-4,5-dicyanoimidazole. acs.org These interactions are directional and play a significant role in the crystal packing. acs.orgnih.gov

Hydrogen-Halogen Interactions: Hydrogen bonds involving halogen atoms are also prevalent. Classic H···Br⁻ and Br···Br⁻ bonds have been identified in a 2,4,5-tribromoimidazolium bromide salt. mdpi.com Furthermore, short C–H···F contacts, considered genuine interionic hydrogen bonds, have been observed in related fluorinated imidazolium salts. mdpi.comsemanticscholar.org These interactions, along with halogen bonds, can be quantified and visualized using techniques like Hirshfeld surface analysis. mdpi.comrsc.org

Hirshfeld Surface Analysis for Quantifying Specific Interactions

Hirshfeld surface analysis has proven to be an invaluable computational tool for the detailed investigation and quantification of intermolecular interactions within the crystal structures of this compound and its derivatives. This method allows for a visual and numerical breakdown of the close contacts that govern the crystal packing, providing deep insights into the nature and relative importance of various non-covalent forces, particularly halogen bonding.

Detailed Research Findings

A comprehensive crystallographic study on 2,4,5-tribromo-1-(prop-2-ynyl)imidazole and related 1,3-dialkyl-2,4,5-tribromoimidazolium salts utilized Hirshfeld surface analysis to quantify the specific intermolecular interactions present. mdpi.commdpi.com The analysis involves mapping the Hirshfeld surface with properties such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, including hydrogen bonds and halogen bonds, that are shorter than the van der Waals radii sum of the interacting atoms. mdpi.com

The analysis demonstrated the prevalence of several key interactions. The most significant contributions to the crystal packing for the 2,4,5-tribromo-1-(prop-2-ynyl)imidazole cation were identified as Br···H/H···Br contacts, underscoring the importance of interactions between the bromine atoms of the imidazole ring and hydrogen atoms of neighboring molecules. semanticscholar.org Other notable interactions quantified include H···H, C···H/H···C, Br···Br, Br···N, and C···Br contacts. semanticscholar.org These findings highlight the dominant role of bromine-mediated interactions in the solid-state architecture of these compounds. mdpi.comsemanticscholar.org

Interactive Data Tables

The following tables summarize the quantitative data obtained from the Hirshfeld surface analysis for the cation of 2,4,5-tribromo-1-(prop-2-ynyl)imidazole, detailing the percentage contribution of each intermolecular contact to the total Hirshfeld surface. semanticscholar.org

| Interaction Type | Percentage of Hirshfeld Surface (%) |

| Br···H / H···Br | 42.4 |

| H···H | 28.1 |

| C···H / H···C | 11.1 |

| Br···Br | 10.1 |

| Br···N / N···Br | 4.3 |

| C···Br / Br···C | 2.1 |

| Other | 1.9 |

Table 2: Detailed Breakdown of Specific Intermolecular Contacts

| Specific Contact | Description | Contribution (%) |

| Br···H / H···Br | Interactions between bromine and hydrogen atoms | 42.4 |

| H···H | van der Waals contacts between hydrogen atoms | 28.1 |

| C···H / H···C | Contacts involving carbon and hydrogen atoms | 11.1 |

| Br···Br | Type I and/or Type II halogen bonding between bromine atoms | 10.1 |

| Br···N / N···Br | Halogen bonding between bromine and nitrogen atoms | 4.3 |

| C···Br / Br···C | Contacts involving carbon and bromine atoms | 2.1 |

Biological and Pharmacological Activities of 2,4,5 Tribromoimidazole and Its Analogues

Antimicrobial Properties

2,4,5-Tribromoimidazole and its derivatives have demonstrated notable potential as antimicrobial agents, exhibiting activity against various pathogenic bacteria and fungi. solubilityofthings.comontosight.ai The presence of bromine atoms on the imidazole (B134444) ring is believed to enhance its reactivity and effectiveness against these pathogens. solubilityofthings.comcymitquimica.com

Antibacterial Activity

The antibacterial properties of brominated imidazoles have been explored against a range of bacteria. Halogenated imidazoles, in general, are known to possess a wide spectrum of activity against many organisms. iosrjournals.org Studies have shown that the introduction of bromine atoms into an imidazole structure can significantly improve antibacterial efficacy. mdpi.com For instance, the bromination of an indolylbenzimidazole compound led to a 32-fold increase in activity against Staphylococcus aureus and a 16-fold increase against methicillin-resistant S. aureus (MRSA). mdpi.com

Derivatives of 2,4,5-TBI have been synthesized and screened for their in-vitro antibacterial activity. derpharmachemica.com In one study, 4,5-dibromoimidazole (DBI) showed slight sensitivity against Streptococcus pyogenes and Staphylococcus aureus, but no activity against Pseudomonas aeruginosa or Proteus spp. iosrjournals.org However, the complexation of DBI with cobalt (Co²⁺) significantly enhanced its activity against these organisms, suggesting that metal complexes of brominated imidazoles could be potent antibacterial agents. iosrjournals.org Further research has highlighted that imidazolium (B1220033) salts with dibromobenzyl groups show enhanced antibacterial effects toward Gram-positive bacteria like S. aureus and MRSA. frontiersin.org

| Compound/Analogue | Bacterial Strain | Observed Activity | Source |

|---|---|---|---|

| Brominated Indolylbenzimidazole | Staphylococcus aureus | 32-fold increase in activity post-bromination. | mdpi.com |

| Brominated Indolylbenzimidazole | MRSA | 16-fold increase in activity post-bromination. | mdpi.com |

| 4,5-dibromoimidazole (DBI) | Streptococcus pyogenes | Slightly sensitive. | iosrjournals.org |

| 4,5-dibromoimidazole (DBI) | Staphylococcus aureus | Slightly sensitive. | iosrjournals.org |

| Co²⁺ complex of DBI | S. pyogenes, S. aureus | Greatly enhanced activity. | iosrjournals.org |

| Imidazolium salts with dibromobenzyl groups | S. aureus, MRSA | Enhanced antibacterial effect. | frontiersin.org |

Antifungal Activity

This compound and its analogues have been recognized for their potential as antifungal agents. solubilityofthings.comontosight.ai The mechanism of action for many imidazole-based antifungals involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com

Research has demonstrated that the presence of a bromine atom in imidazole derivatives is favorable for increasing antifungal activity. mdpi.com In a study on indolylbenzimidazole derivatives, the introduction of a bromine atom resulted in an 8-fold increase in activity against Candida albicans. mdpi.com Similarly, a cobalt complex of 4,5-dibromoimidazole showed a broader spectrum of activity and was more effective than the standard antifungal drug ketoconazole, even at lower concentrations. iosrjournals.org Novel bromine-containing compounds have demonstrated excellent antifungal effects against strains like Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values lower than those of established drugs like itraconazole (B105839) and fluconazole. google.com

| Compound/Analogue | Fungal Strain | Observed Activity (MIC or other) | Source |

|---|---|---|---|

| Brominated Indolylbenzimidazole | Candida albicans | 8-fold increase in activity. | mdpi.com |

| Co²⁺ complex of 4,5-dibromoimidazole | Various Fungi | More effective than ketoconazole. | iosrjournals.org |

| Bromine-containing imidazole compound (Formula I) | Candida albicans | MIC: 0.25 µg/ml. | google.com |

| Bromine-containing imidazole compound (Formula I) | Aspergillus fumigatus | MIC: 0.5 µg/ml. | google.com |

| Bromine-containing imidazole compound (Formula I) | Cryptococcus neoformans | MIC: 0.25 µg/ml. | google.com |

Antiviral Efficacy and Structure-Activity Relationships (SAR)

The antiviral potential of brominated imidazoles has been an area of active investigation, particularly against herpesviruses. Structure-activity relationship (SAR) studies are crucial in this field for designing more potent and selective antiviral agents.

Activity against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type-1 (HSV-1)

Polyhalogenated imidazoles have demonstrated activity against Human Cytomegalovirus (HCMV). researchgate.netmolaid.com Research involving 2,4,5-trichloro-, 2-bromo-4,5-dichloro-, and other polyhalogenated imidazoles showed some activity against HCMV, with IC50 values around 35 µM. researchgate.netmolaid.com The development of resistance to standard anti-HCMV drugs has spurred the search for new compounds with novel mechanisms of action. mdpi.comnih.gov

One significant analogue, maribavir, which is a derivative of 2-bromo-5,6-dichloro-1-β-d-ribofuranosyl-benzimidazole (BDCRB), has shown a potent inhibitory effect on HCMV replication. nih.gov Its mechanism is thought to involve the inhibition of the viral protein kinase pUL97, which prevents the exit of viral nucleocapsids from the nucleus. nih.gov SAR studies on other imidazole derivatives have shown activity against various DNA and RNA viruses, including Herpes Simplex Viruses (HSV). nih.gov For example, a new imidazole arctigenin (B1665602) derivative, 4-(8-(2-bromoimidazole)octyloxy)-arctigenin (BOA), was synthesized based on SAR data and showed profound inhibitory action against multiple aquatic rhabdoviruses. nih.gov

Exploration of Drug-Target Spatial Limitations

Understanding the spatial and structural requirements for antiviral activity is key to developing effective drugs. nih.gov Molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies are essential computational tools used to explore these limitations. nih.govnih.gov For imidazole derivatives, SAR studies have revealed that modifications at different positions on the imidazole scaffold distinctly contribute to their pharmacological properties. researchgate.net For instance, the attachment of a coumarin (B35378) moiety to an imidazole nucleus via a -SCH2- linker generated conjugates with significant anti-HCV activity, and the addition of a bromine atom to the coumarin part further increased the potency. mdpi.com

Molecular docking studies have been used to predict the binding affinities of imidazole-based compounds with viral targets. europeanreview.org Such computational approaches help in understanding how these molecules interact with specific enzymes or proteins crucial for viral replication. nih.gov For example, docking studies suggested binding affinities of 4,5-dibromo-2-methylimidazole (B1586872) with reverse transcriptase, indicating its potential for antiviral drug development. These in silico methods allow researchers to predict the effectiveness of novel compounds and guide the synthesis of derivatives with improved activity by optimizing their fit within the target's binding site. europeanreview.orgfrontiersin.org

Anticancer Potential

Imidazole derivatives are being extensively researched for their potential as anticancer agents. iosrjournals.orgtargetmol.com The imidazole ring is a component of several existing anticancer drugs and natural metabolites with medicinal benefits. researchgate.net Brominated compounds, including those with an imidazole core, have also been a focus of this research. ontosight.ai

Studies have shown that brominated furanones, which share some structural features with cyclic compounds under investigation, possess potent antiproliferative activity against human cancer cell lines, with some derivatives being significantly more active than the reference drug cisplatin. redalyc.org The inclusion of a bromine atom in the nucleus of these molecules appears to enhance cytotoxic activity. redalyc.org Similarly, a new cytotoxic brominated acetylenic hydrocarbon isolated from a marine sponge showed selective potent antitumor activity against the MCF-7 human breast cancer cell line. znaturforsch.com

Research into 1H-Imidazole-1-carboxamide derivatives, including tribrominated versions, explores their potential to interact with biological targets like enzymes or DNA, suggesting possible applications in cancer therapy. ontosight.ai Furthermore, novel imidazole-based heme oxygenase-1 (HO-1) inhibitors and 1,4-dialkoxynaphthalene-2-alkyl imidazolium salts have demonstrated cytotoxic activities against cancer cell lines such as MCF-7 breast cancer cells. mdpi.commdpi.com The synthesis of this compound derivatives has been pursued with the aim of discovering novel tubulin inhibitors for anticancer therapeutics. scispace.com

| Compound/Analogue Class | Cancer Cell Line | Observed Activity | Source |

|---|---|---|---|

| (E)-5-(bromomethylene)-2(5H)-furanone | PC-3 (prostate), U-251 (glioblastoma) | ~25-fold more active than cisplatin. | redalyc.org |

| Brominated Acetylenic Hydrocarbon (Compound 1) | MCF-7 (breast cancer) | IC50 value of 32.5 µM. | znaturforsch.com |

| Brominated Acetylenic Hydrocarbon (Compound 2) | MCF-7 (breast cancer) | IC50 value of 50.8 µM. | znaturforsch.com |

| Imidazole-based HO-1 inhibitors | MCF-7 (breast cancer) | Demonstrated cytotoxicity. | mdpi.com |

| 1,4-dialkoxynaphthalene-2-alkyl imidazolium salts | Various cancer cell lines | Showed good cytotoxic activities. | mdpi.com |

In Vitro Cytotoxicity Against Cancer Cell Lines

The antiproliferative potential of this compound and its analogues has been investigated against various human cancer cell lines. Research has shown that certain benzimidazole (B57391) derivatives exhibit dose-dependent cytotoxic effects. jksus.org For instance, one study demonstrated that a synthesized benzimidazole derivative displayed significant cytotoxic activity against A549 (lung carcinoma) and HepG2 (liver carcinoma) cell lines, with IC₅₀ values of 15.80 μM and 15.58 μM, respectively. jksus.org The introduction of halogen atoms at specific positions on the imidazole or related benzimidazole ring can enhance the compound's potency against tumor cells.